5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine
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Overview
Description
5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine is an organotin compound that features a pyrimidine ring substituted with a chloro group, a methylthio group, and a tributylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with a pyrimidine derivative that has appropriate substituents.
Methylthio Substitution: The methylthio group is introduced via nucleophilic substitution reactions using methylthiolating agents like methylthiolate salts.
Tributylstannylation: The tributylstannyl group is introduced through stannylation reactions using tributyltin chloride in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines, alkoxides, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Amino or alkoxy-substituted pyrimidines.
Scientific Research Applications
5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine involves its interaction with molecular targets through its functional groups. The chloro and methylthio groups can participate in electrophilic and nucleophilic reactions, respectively, while the tributylstannyl group can facilitate organometallic transformations. These interactions can modulate biological pathways and molecular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(methylthio)pyrimidine: Lacks the tributylstannyl group, resulting in different reactivity and applications.
2-(Methylthio)-4-(tributylstannyl)pyrimidine:
5-Chloro-4-(tributylstannyl)pyrimidine: Lacks the methylthio group, leading to variations in its reactivity and applications.
Uniqueness
5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine is unique due to the presence of all three functional groups (chloro, methylthio, and tributylstannyl) on the pyrimidine ring. This combination of substituents imparts distinct reactivity and versatility, making it valuable for diverse synthetic and research applications.
Properties
IUPAC Name |
tributyl-(5-chloro-2-methylsulfanylpyrimidin-4-yl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN2S.3C4H9.Sn/c1-9-5-7-2-4(6)3-8-5;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAZTYRRUVEVMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=NC=C1Cl)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31ClN2SSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30558261 |
Source
|
Record name | 5-Chloro-2-(methylsulfanyl)-4-(tributylstannyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123061-47-2 |
Source
|
Record name | 5-Chloro-2-(methylsulfanyl)-4-(tributylstannyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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